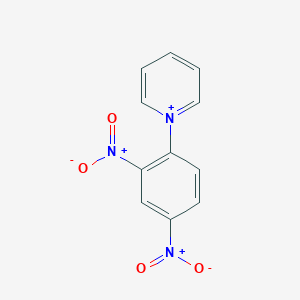

1-(2,4-Dinitrophenyl)pyridinium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4-Dinitrophenyl)pyridinium is a useful research compound. Its molecular formula is C11H8N3O4+ and its molecular weight is 246.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-(2,4-Dinitrophenyl)pyridinium salts are widely utilized in organic synthesis due to their ability to act as electrophilic reagents. They facilitate various chemical transformations, including:

- Amination Reactions : The compound is employed in the synthesis of O-(2,4-dinitrophenyl)hydroxylamine, which is used in N-amination procedures involving substituted pyridines. This method leads to the formation of polysubstituted N-benzoyliminopyridinium ylides, showcasing its aminating efficiency .

- Functionalization of Pyridines : Recent studies have demonstrated the selective C3-H functionalization of pyridines using this compound as an activator. This method allows for thiolation and fluorination under mild conditions, making it applicable in late-stage functionalization of drug-like compounds .

Medicinal Chemistry

The compound has shown promise in the medicinal field, particularly in cancer research:

- Cytotoxicity Studies : Research involving pyridinium iodide-tagged Schiff bases has indicated that derivatives of this compound exhibit significant cytotoxic effects against human renal adenocarcinoma cell lines (ACHN). The IC50 values of these compounds were determined using MTT assays, highlighting their potential as anticancer agents .

- Bioconjugation Reactions : The compound has been identified as a reactive intermediate in bioconjugation reactions, particularly with 1,2,4-triazines. These reactions have implications for developing fluorescent products useful in live-cell imaging .

Material Science

In material science, this compound is used for:

- Electrodeposition : The compound plays a role in electrodeposition processes due to its ability to form stable complexes with metal ions. This property is exploited in creating conductive materials .

- Dye Preparations : It is also utilized in the preparation of dyes through its reactive nature with various substrates. This application is significant in the textile and coatings industries .

Table 1: Summary of Applications

Table 2: Cytotoxicity Data

| Compound | IC50 Value (µM) | Cell Line | Reference |

|---|---|---|---|

| Pyridinium Iodide-Schiff Base | 25 | ACHN (Renal Cancer) | |

| Zincke Salt Derivative | 40 | ACHN (Renal Cancer) |

Case Study 1: Synthesis and Application in Cancer Research

A recent study synthesized novel pyridinium iodide-tagged Schiff bases and evaluated their cytotoxicity against renal cancer cell lines. The results indicated that certain complexes exhibited potent anticancer properties with low IC50 values. This highlights the therapeutic potential of derivatives based on this compound in cancer treatment.

Case Study 2: Selective Functionalization of Pyridine

Research demonstrated that using this compound allowed for selective C3-H functionalization of pyridine derivatives. This method provides a straightforward approach for synthesizing complex molecules relevant to pharmaceuticals.

Propiedades

Número CAS |

46877-56-9 |

|---|---|

Fórmula molecular |

C11H8N3O4+ |

Peso molecular |

246.2 g/mol |

Nombre IUPAC |

1-(2,4-dinitrophenyl)pyridin-1-ium |

InChI |

InChI=1S/C11H8N3O4/c15-13(16)9-4-5-10(11(8-9)14(17)18)12-6-2-1-3-7-12/h1-8H/q+1 |

Clave InChI |

MCNUBLFKORCVGA-UHFFFAOYSA-N |

SMILES |

C1=CC=[N+](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canónico |

C1=CC=[N+](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.